molecular formula C6H9N3OS2 B3196769 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide CAS No. 1000933-46-9

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide

Cat. No.: B3196769
CAS No.: 1000933-46-9
M. Wt: 203.3 g/mol
InChI Key: DYDYXSPFKLYGRR-UHFFFAOYSA-N
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Description

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

The 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide interacts with various enzymes, proteins, and other biomolecules. It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, some thiazole derivatives have been proven to inhibit bacterial pathogens .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide typically involves the cyclization of acyclic precursors. One common method is the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another approach involves the refluxing of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine hydrate in methanol to obtain the corresponding acid hydrazide, followed by further reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Common industrial methods include the use of phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) as cyclization agents .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness

What sets this compound apart from other thiazole derivatives is its specific substitution pattern and the presence of both amino and sulfanyl groups, which contribute to its unique chemical reactivity and biological activity .

Properties

IUPAC Name

2-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS2/c1-3-5(11-2-4(7)10)12-6(8)9-3/h2H2,1H3,(H2,7,10)(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDYXSPFKLYGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Reactant of Route 2
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Reactant of Route 3
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Reactant of Route 4
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Reactant of Route 5
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Reactant of Route 6
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide

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